N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C23H17ClF3N5OS |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17ClF3N5OS/c1-14-2-5-17(6-3-14)32-21(15-8-10-28-11-9-15)30-31-22(32)34-13-20(33)29-19-12-16(23(25,26)27)4-7-18(19)24/h2-12H,13H2,1H3,(H,29,33) |
InChI Key |
NIWIADBGSYRHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H21ClF3N3O2S2
- Molecular Weight : 564.04 g/mol
- InChIKey : SULJDFNCJJLYGT-UHFFFAOYSA-N
The compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly targeting BCR-ABL mutations associated with chronic myeloid leukemia (CML) .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways that regulate cell growth and apoptosis .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:
- Cell Viability Assays : The compound exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity against BCR-ABL positive cells .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | 150 ± 16 | K562 (BCR-ABL positive) |
Case Studies
A notable study involved screening a library of compounds for their efficacy against multicellular spheroids of cancer cells. This approach highlighted the compound's ability to penetrate tumor microenvironments and effectively reduce tumor viability .
Safety Profile
While the compound shows promise as an anticancer agent, its safety profile remains a critical area of investigation. Preliminary studies on cardiomyocyte toxicity indicate that it may possess a favorable safety margin compared to existing therapies like ponatinib .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Antimicrobial Activity
- The target compound demonstrates broad-spectrum activity against E. coli, K. pneumoniae, S. aureus, and B. subtilis (MIC values: 8–32 µg/mL), attributed to its trifluoromethyl group and pyridine ring, which enhance membrane penetration .
- Comparatively, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MIC: 4–16 µg/mL) shows superior activity due to additional chloro and methoxy groups, which increase electrophilicity .
Antioxidant Activity
- The target compound exhibits moderate radical scavenging (IC₅₀: 42 µM) via its thioacetamide sulfur and pyridine nitrogen, which stabilize free radicals .
- In contrast, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide derivatives show higher antioxidant efficacy (IC₅₀: 18–25 µM) due to furan’s electron-donating effects .
Physicochemical Properties
Table 2: Molecular Properties and Solubility
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 553.96 | 3.8 | 0.12 |
| N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 441.86 | 2.9 | 0.45 |
| N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 437.81 | 4.1 | 0.07 |
- The target compound’s higher LogP (3.8) suggests greater lipid membrane permeability compared to analogues with ethyl or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
